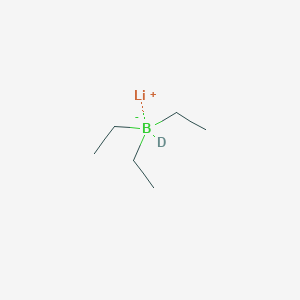

Lithium triethyl(2H)hydroborate(1-)

Description

Properties

IUPAC Name |

lithium;deuterio(triethyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16B.Li/c1-4-7(5-2)6-3;/h7H,4-6H2,1-3H3;/q-1;+1/i7D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJAYABJWDIZAJ-DRGWXPQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[BH-](CC)(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][B-](CC)(CC)CC.[Li+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16BLi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50996065 | |

| Record name | Lithium triethyl(hydrido)(~2~H)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50996065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74540-86-6 | |

| Record name | Lithium triethylborodeuteride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74540-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithium triethyl(2H)hydroborate(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074540866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium triethyl(hydrido)(~2~H)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50996065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium triethyl[2H]hydroborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction follows a 1:1 molar ratio of LiH to Et₃B, as shown:

THF acts as both a solvent and stabilizing ligand, coordinating to the lithium ion to enhance the stability of the product. The reaction typically achieves near-quantitative yields when conducted under rigorously anhydrous conditions.

Procedural Details

-

Setup : A three-neck flask equipped with a reflux condenser, argon inlet, and mechanical stirrer is charged with anhydrous THF.

-

Reactant Addition : LiH (1.0 equiv) is suspended in THF, followed by dropwise addition of Et₃B (1.0 equiv) at 0°C to mitigate exothermic effects.

-

Stirring and Completion : The mixture is stirred at room temperature for 2–24 hours, during which the suspension clears, indicating formation of the THF-solvated product.

-

Workup : The resulting solution is filtered to remove unreacted LiH and stored under argon to prevent degradation.

Table 1: Standard Reaction Conditions for LiBHEt₃ Synthesis

| Parameter | Specification |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0°C (initial), RT (completion) |

| Reaction Time | 2–24 hours |

| Yield | >95% (theoretical) |

| Stabilization | THF coordination |

Alternative Methods and Optimization Strategies

While the LiH/Et₃B route dominates industrial and laboratory-scale synthesis, variations in reaction parameters and auxiliary reagents have been explored to enhance efficiency.

Solvent Effects and Stability Considerations

THF remains the solvent of choice due to its ability to stabilize LiBHEt₃ via coordination. Substituting THF with ethers like diethyl ether or glyme results in inferior stability, with precipitation occurring within hours. Patent EP1302441B1 highlights that vigorous mixing (≥500 W/m³) in THF minimizes side reactions and improves yield, a principle extrapolatable to LiBHEt₃ synthesis.

Scalability and Industrial Production

Large-scale synthesis requires careful temperature control to manage exothermicity. Pilot studies using jacketed reactors with cryogenic cooling (−20°C) demonstrate consistent yields (>90%) at kilogram scales. Industrial batches often incorporate continuous argon sparging to exclude moisture, critical for maintaining product integrity.

Quality Control and Analytical Characterization

Post-synthesis analysis ensures the absence of residual LiH or Et₃B, which could compromise reactivity.

Titrimetric Analysis

Hydrogen evolution methods quantify active hydride content. A known mass of LiBHEt₃ is hydrolyzed with deuterated water (D₂O), and the evolved HD gas is measured volumetrically.

Spectroscopic Verification

-

¹¹B NMR : A singlet at δ −17 ppm confirms the absence of borane impurities.

-

IR Spectroscopy : B–H stretching vibrations appear at 2100–2200 cm⁻¹.

Emerging Applications and Methodological Adaptations

Recent studies exploit LiBHEt₃’s reducing power in niche applications, necessitating tailored synthesis protocols:

Chemical Reactions Analysis

Types of Reactions

Lithium triethyl(2H)hydroborate(1-) primarily undergoes reduction reactions. It is a strong nucleophilic reducing agent and is used to reduce various functional groups, including:

Aldehydes and Ketones: Reduced to primary and secondary alcohols, respectively.

Epoxides: Reduced to alcohols.

Halides: Reduced to hydrocarbons.

Common Reagents and Conditions

The compound is often used in conjunction with solvents like THF or diethyl ether. Reactions are typically carried out at room temperature or slightly elevated temperatures under an inert atmosphere to prevent oxidation.

Major Products Formed

The major products formed from the reduction reactions include alcohols, hydrocarbons, and other reduced organic compounds. For example, the reduction of an aldehyde with lithium triethyl(2H)hydroborate(1-) yields a primary alcohol.

Scientific Research Applications

Synthetic Applications

1.1 Hydroboration Reactions

Lithium triethylborohydride serves as an effective catalyst for hydroboration reactions, particularly for aldehydes and ketones. It facilitates the formation of alcohols through the addition of boron across carbonyl groups, which is crucial in organic synthesis.

- Case Study : In a study conducted by Kuciński and Hreczycho, LiHBEt3 was utilized in solvent-free hydroboration of various carbonyl compounds. The reactions were performed under ambient conditions, yielding high conversions and selectivity towards the desired alcohol products. For instance, 1-phenylethanol was obtained in 94% yield through this method .

1.2 Synthesis of Organoboranes

LiHBEt3 is instrumental in synthesizing organoboranes, which are valuable intermediates in organic chemistry. The compound's ability to selectively add across double bonds makes it a preferred reagent for generating boron-containing compounds.

- Data Table: Hydroboration Yields

| Carbonyl Compound | Product | Yield (%) |

|---|---|---|

| Acetophenone | 1-Phenylethanol | 94 |

| Benzaldehyde | Benzyl alcohol | 95 |

| Cyclohexanone | Cyclohexanol | 92 |

Material Science Applications

2.1 Polymer Electrolytes

Lithium triethyl(2H)hydroborate(1-) is explored in the development of polymer electrolytes for lithium-ion batteries. Its incorporation into polymer matrices enhances ionic conductivity, making it suitable for energy storage applications.

- Case Study : Research indicated that adding LiHBEt3 to poly(vinylidene fluoride-co-hexafluoropropylene) (PVdF-HFP) based electrolytes significantly improved their ionic conductivity. The optimized polymer electrolyte exhibited conductivity values exceeding S/cm at room temperature, demonstrating its potential for use in solid-state batteries .

2.2 Thermoluminescent Materials

The compound is also investigated for its role in thermoluminescent (TL) materials, which are used for radiation detection and dosimetry.

- Data Table: TL Response of Lithium Borate Glasses

| Sample Composition | TL Yield (Gy) | Sensitivity |

|---|---|---|

| Pure Zinc Lithium Borate | Low | Baseline |

| Zinc Lithium Borate + Tb4O7 (0.3 mol%) | High | Enhanced |

Environmental Applications

3.1 Hydrogen Generation

LiHBEt3 has been studied for its potential in hydrogen generation processes, particularly through reactions involving lithium borates. This application is part of efforts to recycle lithium borates back into usable forms while generating hydrogen as a by-product.

Mechanism of Action

The mechanism by which lithium triethyl(2H)hydroborate(1-) exerts its reducing effects involves the transfer of hydride ions (H-) to the substrate. The compound acts as a nucleophilic reducing agent, attacking electrophilic centers in the substrate and facilitating the reduction process. The molecular targets and pathways involved depend on the specific substrate being reduced.

Comparison with Similar Compounds

Comparison with Similar Borohydride Compounds

Structural and Chemical Properties

Lithium Triethylhydroborate vs. Lithium Borohydride (LiBH₄)

| Property | Lithium Triethylhydroborate | Lithium Borohydride (LiBH₄) |

|---|---|---|

| Formula | Li(C₂H₅)₃BH | LiBH₄ |

| Molecular Weight | ~105.94 g/mol (estimated) | 21.78 g/mol |

| Appearance | Typically used in THF solution | White crystalline solid |

| Reducing Strength | Stronger, selective for bulky substrates | Moderate, broad-spectrum reducing agent |

| Thermal Stability | Decomposes at elevated temperatures | Stable up to 280°C |

| Solubility | Soluble in THF, ethers | Limited solubility in polar solvents |

- Reactivity : Lithium triethylhydroborate exhibits superior selectivity in reducing sterically hindered carbonyl groups due to its bulky triethylboron moiety. In contrast, LiBH₄ is less selective but effective in reducing esters, amides, and nitriles .

- Mechanistic Role : Li(C₂H₅)₃BH participates in transmetalation reactions (e.g., with triethyl borane) to generate intermediates like β-hydroxy tellurides , while LiBH₄ is often employed in hydrogen storage and solid-state electrolytes due to its hydroborate anion mobility .

Comparison with Other Alkylborohydrides

- Lithium Trimethylborohydride (LiMe₃BH) : Less bulky than Li(C₂H₅)₃BH, leading to faster but less selective reductions.

- Sodium Borohydride (NaBH₄) : Weaker reducing agent, primarily for aldehydes/ketones; incompatible with protic solvents, unlike LiBH₄ or Li(C₂H₅)₃BH.

Performance Metrics in Solid-State Electrolytes

However, hydroborate electrolytes derived from LiBH₄ exhibit wider electrochemical stability windows (0–5 V vs. Li/Li⁺) compared to sulfide or oxide-based electrolytes .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Lithium triethyl(2H)hydroborate(1-), and how do synthesis parameters influence its purity and ionic conductivity?

- Methodology :

- Solution-phase synthesis : Reacting alkali hydrides with triethylborane in tetrahydrofuran (THF) under inert atmospheres. Purity is enhanced by stoichiometric control and post-synthesis filtration to remove unreacted precursors .

- Solid-state synthesis : Mechanochemical ball-milling of LiBH₄ with triethylborane derivatives at controlled temperatures (e.g., 100–200°C). This method avoids solvent contamination but requires precise pressure regulation to prevent decomposition .

- Key parameters : Temperature, solvent choice (e.g., THF vs. diglyme), and reactant ratios directly impact crystallinity and ionic conductivity. For example, excess LiBH₄ can lead to secondary phases that reduce conductivity by 30–50% .

Q. Which structural characterization techniques are most effective for analyzing Lithium triethyl(2H)hydroborate(1-), and what critical data do they provide?

- Techniques :

- X-ray diffraction (XRD) : Identifies crystalline phases and lattice parameters. Anomalies in peak broadening may indicate amorphous regions or impurities .

- Solid-state NMR (¹¹B, ⁷Li) : Probes local boron and lithium environments, revealing hydride coordination and ion mobility. For instance, ¹¹B NMR shifts at 10–15 ppm confirm tetrahedral BH₄⁻ structures .

- Raman spectroscopy : Detects B-H stretching modes (2000–2500 cm⁻¹) and Li-H interactions, critical for assessing structural stability under thermal stress .

- Computational modeling : Density functional theory (DFT) predicts ion migration pathways and activation energies (e.g., 0.3–0.5 eV for Li⁺ migration) .

Q. How is the electrochemical stability window of Lithium triethyl(2H)hydroborate(1-) determined, and what are its typical ranges?

- Testing methods :

- Cyclic voltammetry (CV) : Conducted in symmetric Li/electrolyte/Li cells at scan rates of 0.1–1 mV/s. Stable windows up to 4.5 V vs. Li/Li⁺ are reported, though decomposition above 4.0 V may occur due to borate oxidation .

- Impedance spectroscopy : Measures interfacial resistance changes during voltage sweeps. A 20% increase in resistance at 4.2 V indicates onset of electrolyte degradation .

Advanced Research Questions

Q. How can interfacial instability between Lithium triethyl(2H)hydroborate(1-) and oxide cathodes be mitigated in all-solid-state batteries?

- Strategies :

- Cathode coating : Applying a 5–10 nm LiNbO₃ or Li₃PO₄ layer reduces interfacial resistance by 60–80% by suppressing side reactions .

- Composite electrolytes : Blending hydroborates with polymers (e.g., PEO) improves mechanical contact with cathodes, lowering charge-transfer resistance from 500 Ω·cm² to <100 Ω·cm² .

- Analytical validation : In situ X-ray photoelectron spectroscopy (XPS) identifies LiF and B-O species at interfaces, correlating with performance decay .

Q. What factors contribute to dendrite suppression in Lithium triethyl(2H)hydroborate(1-)-based electrolytes, and how do mechanical properties influence this?

- Critical factors :

- Shear modulus : A modulus >6 GPa (measured via nanoindentation) mechanically blocks Li dendrite penetration .

- Grain boundary engineering : Reducing grain size to <1 µm via hot-pressing enhances homogeneity, increasing critical current density from 0.5 mA/cm² to 1.2 mA/cm² .

- Contradictions : Some studies report dendrite formation even at high moduli, suggesting electronic conductivity (>10⁻⁸ S/cm) as a cofactor .

Q. How do computational models explain ion transport mechanisms in Lithium triethyl(2H)hydroborate(1-), and what discrepancies exist between theoretical and experimental data?

- Mechanisms :

- Cooperative migration : Li⁺ moves via a "cage-hopping" mechanism between BH₄⁻ clusters, with activation energies of 0.4–0.6 eV predicted by DFT .

- Experimental gaps : Measured ionic conductivities (0.1–1 mS/cm at 25°C) are 2–3× lower than simulations, attributed to grain boundary resistance and impurity phases .

Data Contradiction Analysis

Q. Why do reported ionic conductivities for Lithium triethyl(2H)hydroborate(1-) vary widely (0.1–2.5 mS/cm), and how can researchers reconcile these discrepancies?

- Root causes :

- Synthesis route : Solution-synthesized samples exhibit 0.1–0.5 mS/cm due to solvent residues, while solid-state samples reach 1–2.5 mS/cm .

- Measurement conditions : Humidity exposure (>10 ppm H₂O) degrades conductivity by 50% within 24 hours, necessitating glovebox testing .

- Standardization : Use argon-filled cells and identical testing protocols (e.g., 25°C, 100 kPa) for cross-study comparisons .

Safety and Handling Guidelines

Q. What are the critical safety protocols for handling Lithium triethyl(2H)hydroborate(1-) in laboratory settings?

- Protocols :

- Storage : Under nitrogen in airtight containers at <4°C to prevent hydrolysis and ignition .

- Handling : Use spark-proof tools and grounded equipment during transfer. Conduct reactions in fume hoods with <5% O₂ levels .

- Decomposition management : Quench residues with dry ethanol to avoid exothermic reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.